

An In-depth Technical Guide on the Physical and Chemical Properties of Cyclobutylbenzene

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Compound of Interest

Compound Name: Cyclobutylbenzene

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Introduction

Cyclobutylbenzene, also known as phenylcyclobutane, is an aromatic hydrocarbon with a cyclobutyl substituent attached to a benzene ring. Its chemical formula is $C_{10}H_{12}$ and it has a molecular weight of approximately 132.20 g/mol. This compound serves as an interesting scaffold in medicinal chemistry and a useful intermediate in organic synthesis. Understanding its physical and chemical properties is crucial for its effective application in research and development. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of **cyclobutylbenzene**, detailed experimental protocols, and visualizations of key chemical processes.

Physical Properties

The physical properties of **cyclobutylbenzene** are essential for its handling, purification, and use in various experimental setups. A summary of these properties is presented in the table below.

Property	Value	Unit	Source
Molecular Formula	C ₁₀ H ₁₂	-	-
Molecular Weight	132.202	g/mol	[1]
Boiling Point	198.8	°C	[1]
Melting Point	Not available	°C	[1]
Density	0.978	g/cm ³	[1]
Refractive Index	1.547	-	[1]
Flash Point	65	°C	[1]
LogP (Octanol-Water Partition Coefficient)	2.954	-	[1]
Calculated Enthalpy of Formation (gas)	53.44	kJ/mol	[2]
Calculated Enthalpy of Vaporization	40.22	kJ/mol	[2]
Solubility in Water	Log ₁₀ WS = -2.97	mol/L	[2]
Solubility in Organic Solvents	Soluble in ethanol and diethyl ether	-	General chemical knowledge

Experimental Protocols for Physical Property Determination

Determination of Boiling Point

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Apparatus: Distillation flask, condenser, thermometer, heating mantle, boiling chips.

Procedure:

- Place a small volume of **cyclobutylbenzene** in the distillation flask along with a few boiling chips to ensure smooth boiling.

- Set up the distillation apparatus with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
- Begin heating the flask gently with the heating mantle.
- Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point. The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

Determination of Melting Point

Principle: The melting point is the temperature at which a solid turns into a liquid. For pure crystalline solids, this occurs over a narrow temperature range.

Apparatus: Capillary tubes, melting point apparatus with a heating block and a thermometer or a digital temperature sensor.

Procedure:

- Ensure the **cyclobutylbenzene** sample is solidified by cooling it below its expected melting point.
- Load a small, finely powdered amount of the solid sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block at a controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
- Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.^{[3][4][5][6][7]}

Determination of Density

Principle: Density is the mass per unit volume of a substance.

Apparatus: Pycnometer or a calibrated volumetric flask, analytical balance.

Procedure:

- Weigh a clean and dry pycnometer.
- Fill the pycnometer with **cyclobutylbenzene**, ensuring there are no air bubbles, and weigh it again.
- The volume of the pycnometer is known or can be determined using a liquid of known density (e.g., water).
- Calculate the density by dividing the mass of the **cyclobutylbenzene** by the volume of the pycnometer.

Determination of Refractive Index

Principle: The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.

Apparatus: Refractometer (e.g., Abbe refractometer).

Procedure:

- Calibrate the refractometer using a standard sample with a known refractive index.
- Place a few drops of **cyclobutylbenzene** on the prism of the refractometer.
- Close the prism and allow the sample to reach a constant temperature.
- Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
- Read the refractive index value from the scale.

Determination of Solubility

Principle: Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Apparatus: Vials, analytical balance, magnetic stirrer, filtration apparatus.

Procedure (for water solubility):

- Add an excess amount of **cyclobutylbenzene** to a known volume of water in a vial.
- Stir the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
- Allow the undissolved portion to settle.
- Carefully take a known volume of the saturated aqueous solution and filter it to remove any undissolved droplets.
- Analyze the concentration of **cyclobutylbenzene** in the filtrate using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Chemical Properties and Reactivity

Cyclobutylbenzene, as an alkylbenzene, undergoes chemical reactions characteristic of both the benzene ring and the cyclobutyl group. The benzene ring is susceptible to electrophilic aromatic substitution, while the cyclobutyl group can undergo reactions typical of cycloalkanes, although it is generally less reactive than the aromatic ring.

Electrophilic Aromatic Substitution

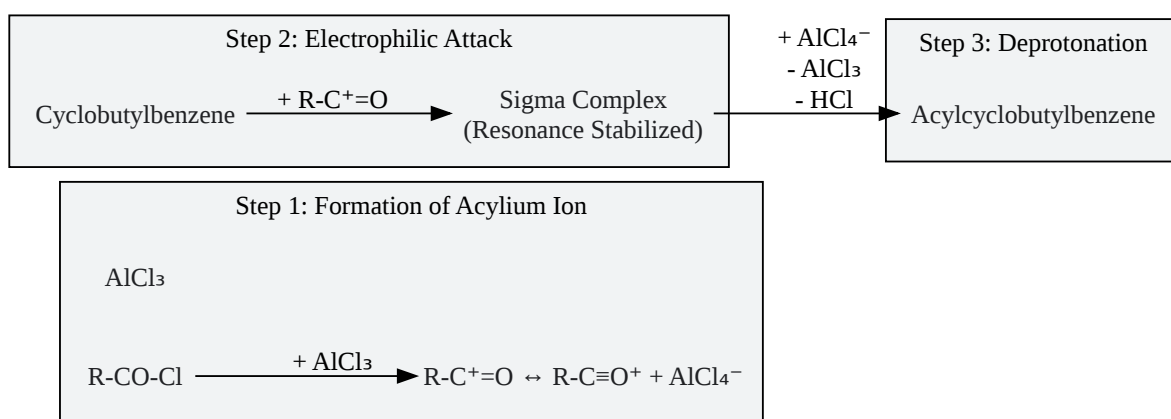
The benzene ring of **cyclobutylbenzene** is activated by the electron-donating cyclobutyl group, which directs incoming electrophiles primarily to the ortho and para positions.

A common example of electrophilic aromatic substitution is the Friedel-Crafts acylation. In this reaction, an acyl group is introduced into the benzene ring, typically using an acyl halide or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl_3).^{[8][9][10]}

The general mechanism for the Friedel-Crafts acylation of **cyclobutylbenzene** is as follows:

- **Formation of the Acylium Ion:** The Lewis acid catalyst reacts with the acyl halide to form a highly electrophilic acylium ion.

- Electrophilic Attack: The π electrons of the benzene ring attack the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
- Deprotonation: A weak base (such as AlCl_4^-) removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring.



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Caption: Mechanism of Friedel-Crafts Acylation of **Cyclobutylbenzene**.

Spectral Data

Spectroscopic data are fundamental for the identification and characterization of **cyclobutylbenzene**.

Spectroscopic Technique	Observed Features
^1H NMR	Signals for aromatic protons (in the δ 7.0-7.5 ppm region) and aliphatic protons of the cyclobutyl ring (in the δ 1.5-3.0 ppm region).
^{13}C NMR	Signals for aromatic carbons (in the δ 120-150 ppm region) and aliphatic carbons of the cyclobutyl ring (in the δ 20-40 ppm region).
Infrared (IR) Spectroscopy	Characteristic C-H stretching vibrations for the aromatic ring ($\sim 3030\text{-}3080\text{ cm}^{-1}$) and the cyclobutyl group ($\sim 2850\text{-}2950\text{ cm}^{-1}$). Aromatic C=C stretching vibrations around $1450\text{-}1600\text{ cm}^{-1}$. [11] [12]
Mass Spectrometry	Molecular ion peak (M^+) at $m/z = 132$. [2]

Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of molecules.

Apparatus: NMR spectrometer, NMR tubes, deuterated solvent (e.g., CDCl_3).

Procedure:

- Dissolve a small amount of **cyclobutylbenzene** (typically 5-20 mg for ^1H NMR, 20-50 mg for ^{13}C NMR) in approximately 0.6-0.7 mL of a deuterated solvent in a clean NMR tube.[\[13\]](#)
- Place the NMR tube in the spectrometer's probe.
- The instrument's software is used to lock onto the deuterium signal of the solvent, shim the magnetic field to achieve homogeneity, and tune the probe to the appropriate frequency.[\[13\]](#)
- Acquire the spectrum using standard pulse sequences.

- Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds.

Apparatus: FTIR spectrometer, sample holder (e.g., salt plates for liquids).

Procedure (for a liquid sample):

- Place a drop of liquid **cyclobutylbenzene** between two salt plates (e.g., NaCl or KBr) to create a thin film.
- Mount the salt plates in the sample holder of the spectrometer.
- Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
- The resulting spectrum shows the percentage of light transmitted or absorbed at different wavenumbers.^[14]

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. The sample is first ionized, and the resulting ions are separated and detected.

Apparatus: Mass spectrometer with an appropriate ionization source (e.g., electron ionization - EI).

Procedure (using Electron Ionization):

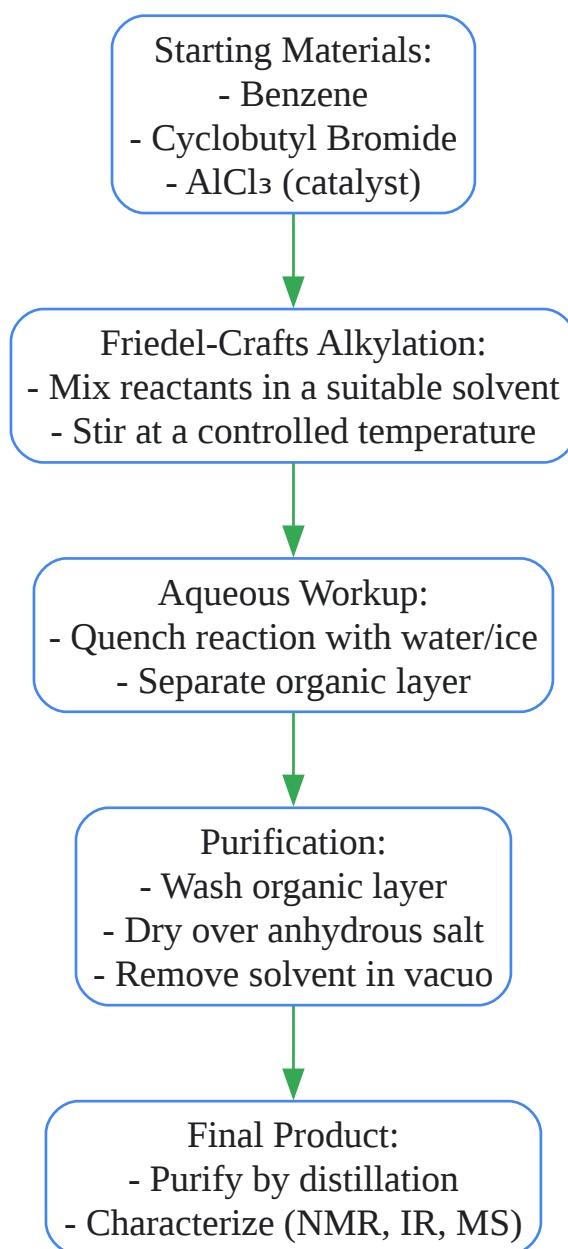
- Introduce a small amount of the volatile **cyclobutylbenzene** sample into the high-vacuum source of the mass spectrometer.
- The sample is bombarded with a beam of high-energy electrons, causing the molecules to ionize and fragment.

- The resulting positive ions are accelerated into a mass analyzer, which separates them based on their m/z ratio.
- A detector records the abundance of each ion, generating a mass spectrum.[\[15\]](#)[\[16\]](#)[\[17\]](#)

Synthesis of Cyclobutylbenzene

A common method for the synthesis of alkylbenzenes is the Friedel-Crafts alkylation. For **cyclobutylbenzene**, this would involve the reaction of benzene with a cyclobutyl halide or cyclobutanol in the presence of a Lewis or Brønsted acid catalyst.

Illustrative Synthetic Workflow:



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Caption: A general workflow for the synthesis of **cyclobutylbenzene**.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of **cyclobutylbenzene**, along with standard experimental protocols for their determination. The data and methodologies presented herein are intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic

synthesis, facilitating the safe and effective use of this versatile chemical compound. Further research to experimentally determine the melting point and quantitative solubility in various organic solvents would be beneficial for a more complete characterization.

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